

Reaction mechanism of Dimethylglyoxime with nickel ions

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Compound of Interest		
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An In-depth Technical Guide on the Reaction Mechanism of **Dimethylglyoxime** with Nickel Ions

Introduction

Dimethylglyoxime (C₄H₈N₂O₂), often abbreviated as DMG or DMGH₂, is a highly selective organic reagent first reported by L. A. Chugaev in 1905 for the detection and quantification of nickel(II) ions.[1][2] The reaction between an aqueous solution of Ni²⁺ ions and an alcoholic solution of **dimethylglyoxime** in a neutral or slightly alkaline medium results in the formation of a distinct, bright cherry-red precipitate of nickel(II) bis(dimethylglyoximate), [Ni(DMG)₂].[1][2][3] This reaction is renowned for its high sensitivity and specificity, making it a cornerstone in classical qualitative and quantitative analytical chemistry, particularly for gravimetric and spectrophotometric analysis.[4][5] The exceptional stability of the resulting chelate complex is attributed to its unique structural features, including a square planar geometry and intramolecular hydrogen bonding.[3][6]

Reaction Mechanism and Stoichiometry

The reaction involves the chelation of a central nickel(II) ion by two molecules of the bidentate ligand, **dimethylglyoxime**. Each **dimethylglyoxime** molecule loses a proton from one of its oxime groups, acting as a singly charged anion (DMGH⁻). These two DMGH⁻ anions coordinate with the Ni²⁺ ion.

Overall Reaction:



The balanced ionic equation for the precipitation reaction is:

$$Ni^{2+}(aq) + 2C_4H_8N_2O_2(aq) \rightarrow Ni(C_4H_7N_2O_2)_2(s) + 2H^+(aq)[2][7]$$

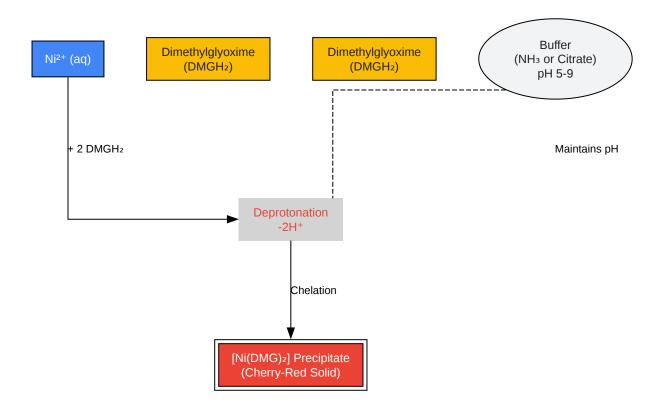
In this reaction, two **dimethylglyoxime** molecules ($C_4H_8N_2O_2$) coordinate to one nickel(II) ion, forming the insoluble precipitate Ni($C_4H_7N_2O_2$)₂ and releasing two hydrogen ions.[7]

Role of pH

The pH of the solution is a critical factor governing the formation and stability of the nickeldimethylglyoxime complex.[8]

- Alkaline/Neutral Medium: The reaction is quantitatively successful in a solution buffered to a pH range of 5 to 9.[4][9] Optimal precipitation is often cited to occur in a slightly ammoniacal solution, with pH ranges of 5.8-11.0 or 9-12 being highly effective.[5][10][11][12] The alkaline conditions facilitate the deprotonation of the oxime group (-NOH) in dimethylglyoxime, allowing it to act as a chelating anion.[13][14] Ammonia or citrate buffers are commonly used to maintain the required pH.[4][9]
- Acidic Medium: In a strongly acidic medium (pH < 5), the precipitate dissolves.[4][9] The low pH suppresses the ionization of the weakly acidic dimethylglyoxime, and the equilibrium of the reaction shifts to favor the reactants (free Ni²⁺ ions).[13] The lone pairs on the nitrogen and oxygen atoms become protonated, preventing them from coordinating with the nickel ion.[13]





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Caption: Logical flow of the nickel-dimethylglyoxime reaction.

Structure of the Nickel(II) Bis(dimethylglyoximate) Complex

The resulting [Ni(DMG)₂] complex is a coordination compound with distinct structural features that account for its high stability and insolubility.

- Coordination Geometry: The nickel(II) ion is in a square planar geometry.[1][6]
- Ligand Bonding: It is coordinated by two deprotonated dimethylglyoxime ligands (dmgH⁻).
 These ligands are bidentate, meaning they bind to the central metal ion through two donor



atoms. In this case, the coordination occurs through the donation of electron pairs from the four nitrogen atoms of the two DMG molecules.[4][15]

- Chelation and Stability: The bidentate nature of the ligands leads to the formation of two stable five-membered rings, a phenomenon known as the chelate effect, which enhances the complex's stability.[3]
- Intramolecular Hydrogen Bonding: The structure is further stabilized by strong intramolecular
 hydrogen bonds between the oxygen atom of one DMG ligand and the hydroxyl hydrogen of
 the other.[3][6][15] This hydrogen bonding creates a larger macrocyclic-like structure,
 contributing significantly to the complex's stability and low solubility in water.[6]

Caption: Structure of the [Ni(DMG)₂] complex.

Quantitative Data Summary

The reaction is characterized by several key quantitative parameters that are crucial for its application in analytical chemistry.



Parameter	Value	Conditions / Notes	Reference(s)
Stoichiometry (Ni ²⁺ :DMG)	1:2	Forms Ni(C4H7N2O2)2	[3][7]
Optimal pH Range	5.0 - 9.0	For quantitative precipitation (gravimetric).	[4][9]
5.8 - 11.0	For adsorption on naphthalene (spectrophotometric).	[10]	
9.0 - 12.0	For flotation separation (spectrophotometric).	[5][11]	-
λmax (Absorbance)	~445 nm	In the presence of an oxidizing agent (e.g., bromine, persulfate) for spectrophotometry.	[5][8][16]
375 nm	For complex adsorbed on naphthalene and dissolved in chloroform.	[10]	
Molar Absorptivity (ε)	3.2 x 10 ³ L·mol ⁻¹ ·cm ⁻¹	At 375 nm for naphthalene/chlorofor m method.	[10]
Log Stability Constant (log β2)	17.6 ± 0.7	Determined by thermal-lens spectrometry.	[17]

Experimental Protocols

The reaction of nickel with **dimethylglyoxime** is the basis for well-established analytical procedures.



Protocol 1: Gravimetric Determination of Nickel

This method relies on the quantitative precipitation of nickel as [Ni(DMG)₂] and weighing the dried precipitate.

- 1. Sample Preparation:
- Accurately weigh a sample containing a known amount of nickel and dissolve it in distilled water. If necessary, add a few mL of dilute hydrochloric acid to aid dissolution.[18]
- Dilute the solution to an appropriate volume (e.g., 100-150 mL).
- 2. Precipitation:
- Heat the solution to approximately 50-70°C. Do not boil.[19]
- Add a 1% alcoholic solution of dimethylglyoxime in slight excess to ensure complete
 precipitation. A large excess should be avoided as DMG itself can precipitate in alcoholic
 solutions.[4][9]
- Slowly add a dilute ammonia solution (e.g., 1:1 aqueous solution) dropwise with constant stirring until the solution is slightly alkaline and a scarlet red precipitate forms. The distinct smell of ammonia indicates sufficient addition.[18][20]
- 3. Digestion and Filtration:
- Digest the precipitate by keeping the solution hot (on a water bath) for 30-60 minutes. This process encourages the formation of larger, more easily filterable crystals.[21]
- Allow the solution to cool. Test the supernatant for complete precipitation by adding a few more drops of the DMG solution.
- Filter the precipitate through a pre-weighed sintered glass crucible (G3 or G4 porosity).[18]
- 4. Washing and Drying:
- Wash the precipitate with cold distilled water containing a small amount of ammonia until the washings are free of chloride ions (test with AgNO₃).[4]



 Dry the crucible containing the precipitate in an oven at 110-120°C for 1-2 hours until a constant weight is achieved.[18][21]

5. Calculation:

Calculate the weight of nickel in the original sample using the weight of the [Ni(DMG)₂] precipitate and the gravimetric factor (mass of Ni / molar mass of Ni(DMG)₂ = 0.2031).[14]

Protocol 2: Spectrophotometric Determination of Nickel

This method involves forming a colored nickel-DMG complex in solution and measuring its absorbance. An oxidizing agent is typically added to form a stable, colored Ni(III) or Ni(IV) complex that is soluble and absorbs strongly at ~445 nm.[16]

- 1. Preparation of Standard Solutions:
- Prepare a stock solution of a known nickel concentration (e.g., 100 ppm) from a primary standard like ammonium nickel(II) sulfate.[16]
- From the stock solution, prepare a series of working standards with varying nickel concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by serial dilution.
- 2. Color Development:
- Take a fixed volume of each standard solution (and the unknown sample) in separate volumetric flasks.
- Add reagents in the following order, mixing after each addition:
 - Citric acid solution (to prevent precipitation of iron hydroxides).
 - An oxidizing agent (e.g., bromine water or potassium persulfate).
 - Concentrated ammonia solution until the desired pH is reached and the color of the oxidant disappears. Add a small amount in excess.[16]
 - 1% dimethylglyoxime solution.[16]
- Dilute to the mark with distilled water and mix well.
- Allow the solution to stand for 5-10 minutes for full color development.[16]

Foundational & Exploratory

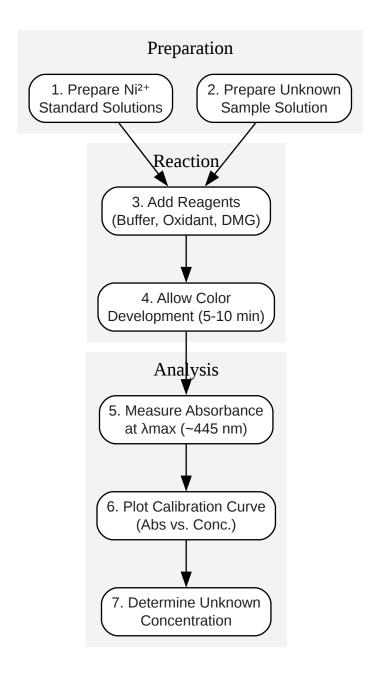




3. Absorbance Measurement:

- Set the spectrophotometer to the wavelength of maximum absorbance (λmax), typically around 445 nm.[16]
- Use a reagent blank (containing all reagents except nickel) to zero the instrument.
- Measure the absorbance of each standard and the unknown sample.
- 4. Data Analysis:
- Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
- Determine the concentration of nickel in the unknown sample by interpolating its absorbance on the calibration curve.





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Caption: Workflow for spectrophotometric analysis of nickel.

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